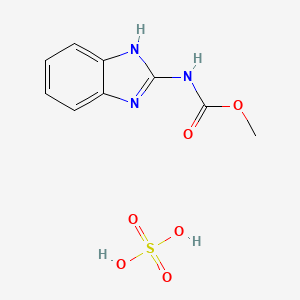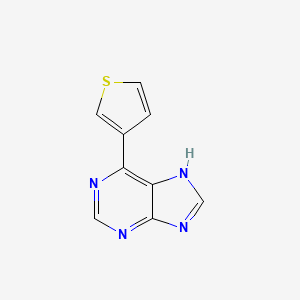![molecular formula C18H14N4S B12936521 6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine CAS No. 62141-45-1](/img/structure/B12936521.png)
6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-6-(p-tolylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a phenyl group and a p-tolylthio group attached to the purine ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-6-(p-tolylthio)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and appropriate catalysts.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a nucleophilic substitution reaction using p-tolylthiol and a suitable leaving group on the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the p-tolylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrogens in the purine ring or the phenyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and appropriate catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Functionalized purine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
9-Phenyl-6-(p-tolylthio)-9H-purine may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Phenyl-6-(p-tolylthio)-9H-purine would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The phenyl and p-tolylthio groups might enhance binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenyl-9H-purine: Lacks the p-tolylthio group, potentially altering its chemical and biological properties.
6-(p-Tolylthio)-9H-purine: Lacks the phenyl group, which might affect its reactivity and interactions.
9-Benzyl-6-(p-tolylthio)-9H-purine: Similar structure but with a benzyl group instead of a phenyl group, which could influence its properties.
Uniqueness
9-Phenyl-6-(p-tolylthio)-9H-purine is unique due to the presence of both the phenyl and p-tolylthio groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
62141-45-1 |
|---|---|
Molekularformel |
C18H14N4S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
6-(4-methylphenyl)sulfanyl-9-phenylpurine |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-15(10-8-13)23-18-16-17(19-11-20-18)22(12-21-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
DHZOHTXVASBWGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2N=CN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


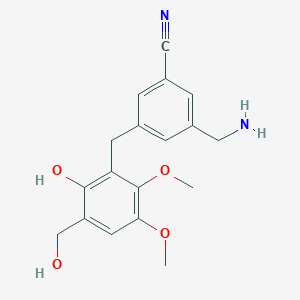
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
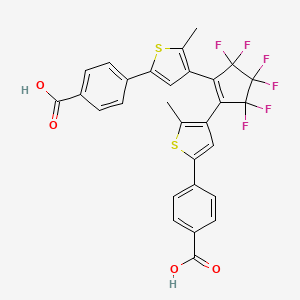
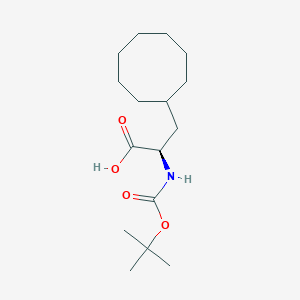
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
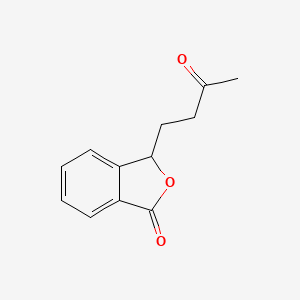
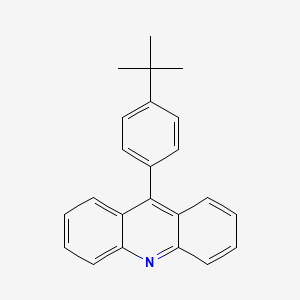
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
